L-(-)-Ornithine

Description

Produced during the urea cycle, ornithine is an amino acid produced from the splitting off of urea from arginine. L-Ornithine allows for the disposal of excess nitrogen and acts as a precursor of citrulline and arginine.

Ornithine is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

L-Ornithine is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

L-ornithine has been reported in Euphorbia prostrata, Glycine max, and other organisms with data available.

Ornithine is a naturally occurring amino acid found in meat, fish, dairy and eggs. Ornithine is one of the key reactants in the urea cycle that is responsible for 80% of the nitrogen excretion in the body. Ornithine enhances liver function and helps detoxify harmful substances.

ORNITHINE is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 8 investigational indications.

Ornithine is an amino acid produced in the urea cycle by the splitting off of urea from arginine. It is a central part of the urea cycle, which allows for the disposal of excess nitrogen. L-Ornithine is also a precursor of citrulline and arginine. In order for ornithine produced in the cytosol to be converted to citrulline, it must first cross the inner mitochondrial membrane into the mitochondrial matrix where it is carbamylated by ornithine transcarbamylase. This transfer is mediated by the mitochondrial ornithine transporter (SLC25A15; AF112968; ORNT1). Mutations in the mitochondrial ornithine transporter result in hyperammonemia, hyperornithinemia, homocitrullinuria (HHH) syndrome, a disorder of the urea cycle. The pathophysiology of thef the disease may involve diminished ornithine transport into mitochondria, resulting in ornithine accumulation in the cytoplasm and reduced ability to clear carbamoyl phosphate and ammonia loads. (OMIM 838970). (A3420).

An amino acid produced in the urea cycle by the splitting off of urea from arginine.

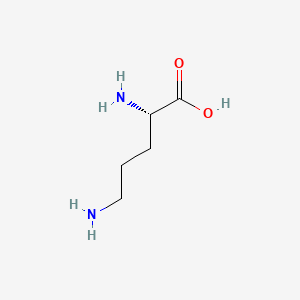

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2,5-diaminopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O2/c6-3-1-2-4(7)5(8)9/h4H,1-3,6-7H2,(H,8,9)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHLPHDHHMVZTML-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)O)N)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[C@@H](C(=O)O)N)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25104-12-5 | |

| Record name | L-Ornithine homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25104-12-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID00883219 | |

| Record name | L-Ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00883219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless solid; [Merck Index], Solid | |

| Record name | Ornithine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19054 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Ornithine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000214 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Appreciable, 620 mg/mL | |

| Record name | Ornithine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00129 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ornithine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000214 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

70-26-8, 25104-12-5, 3184-13-2 | |

| Record name | L-(-)-Ornithine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70-26-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ornithine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000070268 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Polyornithine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025104125 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ornithine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00129 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ornithine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758894 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | L-Ornithine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | L-Ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00883219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-ornithine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.665 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ORNITHINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E524N2IXA3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ornithine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000214 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

140 °C | |

| Record name | Ornithine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00129 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ornithine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000214 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-Depth Technical Guide to L-Ornithine: From Core Metabolism to Therapeutic Frontiers

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Ornithine, a non-proteinogenic amino acid, holds a pivotal position at the crossroads of multiple critical metabolic pathways. While not incorporated into proteins, its roles as a central intermediate in the urea cycle, a precursor for polyamine synthesis, and a modulator of nitric oxide production underscore its fundamental importance in cellular and systemic physiology. This technical guide provides a comprehensive exploration of L-Ornithine, beginning with its core biochemical identity and extending to its complex roles in health and disease. We delve into validated analytical methodologies for its quantification, examine its therapeutic applications, particularly in the context of hepatic encephalopathy, and discuss the clinical significance of its metabolic dysregulation. This document is designed to serve as a detailed resource for researchers and drug development professionals, offering field-proven insights and methodologies to facilitate further investigation into this multifaceted molecule.

The Biochemical Identity of L-Ornithine

L-Ornithine is a basic, non-essential amino acid that the body synthesizes endogenously.[1] Its classification as "non-proteinogenic" signifies that it is not coded for by DNA and is not incorporated into proteins during ribosomal translation.[2] This distinction is crucial, as it liberates L-Ornithine to function as a dynamic metabolic intermediate.

1.1 Molecular Structure

Structurally, L-Ornithine (C₅H₁₂N₂O₂) is an α-amino acid with a molecular weight of 132.16 g/mol .[3] It possesses a central α-carbon bonded to a carboxyl group (-COOH), an α-amino group (-NH₂), a hydrogen atom, and a three-carbon side chain terminating in a δ-amino group (-NH₂).[4] This dibasic nature is fundamental to its chemical properties and biological functions, particularly its role as a carrier molecule in the urea cycle.[5]

L-Ornithine as a Core Metabolic Hub

L-Ornithine's significance stems from its central role in three interconnected and vital metabolic pathways: the urea cycle, polyamine synthesis, and arginine/nitric oxide metabolism.

2.1 The Urea Cycle: The Nexus of Ammonia Detoxification

The primary and most well-understood function of L-Ornithine is its indispensable role in the urea cycle, a liver-centric pathway responsible for converting toxic ammonia—a byproduct of amino acid catabolism—into non-toxic urea for excretion.[2][4] L-Ornithine acts as a catalytic intermediate that is regenerated with each turn of the cycle.[2]

The key steps involving L-Ornithine are:

-

Mitochondrial Entry: L-Ornithine is transported from the cytosol into the mitochondrial matrix.

-

Formation of Citrulline: Inside the mitochondrion, the enzyme Ornithine Transcarbamylase (OTC) catalyzes the condensation of L-Ornithine with carbamoyl phosphate to form L-Citrulline.[4][5] This reaction effectively captures the first molecule of ammonia-derived nitrogen.

-

Regeneration from Arginine: In the cytosol, L-Arginine is cleaved by the enzyme Arginase to yield urea and regenerate L-Ornithine, which can then be transported back into the mitochondrion to initiate another cycle.[2][6]

This cyclical process is paramount for preventing hyperammonemia, a condition with severe neurotoxic consequences.[7]

Fig 2. Polyamine Biosynthesis Pathway. L-Ornithine is the initial substrate, converted to putrescine by ornithine decarboxylase (ODC).

2.3 Relationship with Arginine and Nitric Oxide (NO) Synthesis

The metabolic fates of L-Ornithine and L-Arginine are intricately linked. Arginase competes with Nitric Oxide Synthase (NOS) for their common substrate, L-Arginine. [8]* Arginase Pathway: Produces L-Ornithine and urea.

-

NOS Pathway: Produces L-Citrulline and nitric oxide (NO), a critical signaling molecule in vasodilation, neurotransmission, and immune response.

Therefore, the activity of the arginase-ornithine pathway can directly influence the bioavailability of L-Arginine for NO production. High arginase activity can deplete L-Arginine, potentially limiting NO synthesis. Conversely, L-Ornithine can, under certain conditions, be converted back to L-Arginine, thereby supporting NO production. [8][9]Some studies suggest high doses of L-ornithine may inhibit L-arginine uptake, thereby impacting NO production. [10]

Analytical Methodologies for L-Ornithine Quantification

Accurate quantification of L-Ornithine in biological matrices (e.g., plasma, urine, tissues) is essential for both basic research and clinical diagnostics. [4]A variety of methods are employed, each with distinct advantages. [11] 3.1 High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used and robust technique for amino acid analysis. [4]Since L-Ornithine lacks a native chromophore for UV detection, a derivatization step is required.

Expert Insight: The choice of derivatization agent is critical. O-phthalaldehyde (OPA) is commonly used for pre-column derivatization, reacting with primary amines to form a highly fluorescent product, which provides excellent sensitivity. However, OPA is unstable, requiring automated derivatization for reproducible results. An alternative, 9-fluorenylmethyl chloroformate (FMOC), is more stable but may require a more complex cleanup.

3.1.1 Validated Protocol: RP-HPLC with Pre-Column OPA Derivatization

This protocol is a self-validating system for the quantification of L-Ornithine in human plasma.

1. Sample Preparation: a. To 100 µL of plasma, add 10 µL of an internal standard (e.g., Homocitrulline) to account for extraction variability. b. Precipitate proteins by adding 400 µL of ice-cold acetonitrile. Vortex for 1 minute. c. Centrifuge at 14,000 x g for 10 minutes at 4°C. d. Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen. e. Reconstitute the dried extract in 50 µL of 0.1 M HCl.

2. Automated Derivatization & Injection: a. Transfer the reconstituted sample to an autosampler vial. b. The autosampler is programmed to mix 10 µL of the sample with 40 µL of OPA derivatizing reagent (e.g., OPA in borate buffer with 2-mercaptoethanol) for 2 minutes at room temperature. c. Immediately inject 20 µL of the derivatized mixture onto the HPLC system.

3. Chromatographic Conditions:

- Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 3.5 µm particle size). [12] * Mobile Phase A: 0.05 M Sodium Phosphate, pH 7.2.

- Mobile Phase B: Acetonitrile/Methanol/Water (45:45:10, v/v/v).

- Flow Rate: 1.0 mL/min.

- Gradient: A time-gradient elution is necessary to separate the complex mixture of amino acids. (A specific gradient must be optimized based on the exact column and system).

- Detection: Fluorescence detector (Excitation: 340 nm, Emission: 455 nm).

4. Quantification and Validation: a. A calibration curve is constructed using known concentrations of L-Ornithine standards (e.g., 20-280 µg/mL). [13] b. The peak area ratio of L-Ornithine to the internal standard is plotted against concentration. The linearity of the curve must be validated (R² > 0.999). [13] c. Quality control (QC) samples at low, medium, and high concentrations are run with each batch to ensure accuracy and precision.

Fig 3. HPLC Workflow for L-Ornithine. A typical workflow from sample preparation to final data analysis.

3.2 Other Analytical Techniques

-

Spectrophotometry: Methods using ninhydrin can quantify L-Ornithine but often lack specificity, with potential interference from other amino acids like proline and lysine. [11]* Enzymatic Assays: These assays offer higher specificity but may require purified enzymes and are less suited for high-throughput screening. [11]* Capillary Electrophoresis (CE): A rapid method that requires minimal sample preparation and no derivatization, offering an alternative for routine analysis. [13]* Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for sensitivity and specificity, allowing for the simultaneous quantification of multiple metabolites without derivatization.

Pathophysiological and Therapeutic Significance

Dysregulation of L-Ornithine metabolism is central to several clinical conditions, and its supplementation is a key therapeutic strategy.

4.1 Ornithine Transcarbamylase (OTC) Deficiency

OTC deficiency is the most common urea cycle disorder, an X-linked inherited condition that leads to the accumulation of ammonia in the blood (hyperammonemia). [14][15]The deficiency of the OTC enzyme prevents the conversion of L-Ornithine and carbamoyl phosphate to L-Citrulline, causing a critical bottleneck in the urea cycle. [9][16]Symptoms can range from severe neonatal-onset encephalopathy with lethargy, seizures, and coma, to later-onset forms with developmental delay and intellectual disability. [7][16] 4.2 Hepatic Encephalopathy (HE)

In patients with cirrhosis and severe liver dysfunction, the capacity of the urea cycle is compromised, leading to hyperammonemia and the development of hepatic encephalopathy (HE), a spectrum of neuropsychiatric abnormalities. [17]Agents that lower ammonia are a cornerstone of HE treatment. [17] 4.3 L-Ornithine in Exercise and Fatigue

During intense exercise, ammonia production increases, contributing to fatigue. [18]L-Ornithine supplementation has been investigated for its potential to enhance ammonia clearance via the urea cycle, thereby delaying fatigue and improving recovery. [18][19]While some studies report reduced fatigue and lower post-exercise ammonia levels, the overall evidence for a significant ergogenic effect remains preliminary and requires more robust clinical trials. [1][19][20]

L-Ornithine in Drug Development: L-Ornithine L-Aspartate (LOLA)

L-Ornithine L-Aspartate (LOLA) is a stable salt of the two amino acids and is the primary pharmaceutical formulation used in clinical practice. [17] 5.1 Mechanism of Action in Hepatic Encephalopathy

LOLA provides two crucial substrates that stimulate the two primary ammonia detoxification pathways: [21]1. L-Ornithine: Stimulates the residual urea cycle in the liver by activating carbamoyl phosphate synthetase and serving as a substrate for OTC. [22]2. L-Aspartate: Serves as a substrate for glutamine synthesis in skeletal muscle, another key pathway for ammonia removal. [17] This dual mechanism makes LOLA an effective agent for reducing blood ammonia levels in patients with HE. [23] 5.2 Clinical Efficacy of LOLA

Numerous randomized controlled trials (RCTs) and meta-analyses have demonstrated the efficacy of LOLA in treating HE.

| Endpoint | Finding | Strength of Evidence | References |

| Improvement in HE Grade | LOLA significantly improves mental state in patients with overt HE (Grades I-II). | High | [22][24] |

| Reduction in Blood Ammonia | Consistently shown to lower circulating ammonia concentrations. | High | [17][22][23] |

| Psychometric Performance | Positive effects on psychomotor function (e.g., Number Connection Test). | Moderate | [22] |

| Combination Therapy | Synergistic effect when combined with lactulose, leading to more rapid ammonia reduction. | Moderate to High | [23] |

Expert Insight: While intravenous LOLA is effective for acute episodes of overt HE, oral formulations are used for managing chronic or minimal HE. The clinical decision should be guided by the severity of the encephalopathy and the patient's ability to tolerate oral medication.

Conclusion and Future Directions

L-Ornithine is far more than a simple metabolic intermediate. Its central position in nitrogen metabolism, cell proliferation, and intercellular signaling makes it a molecule of profound scientific and clinical interest. While its role in the urea cycle and the therapeutic efficacy of LOLA in hepatic encephalopathy are well-established, future research should focus on:

-

Elucidating its precise role in modulating NO bioavailability in different vascular beds and disease states.

-

Conducting large-scale, robust clinical trials to definitively assess its ergogenic potential in athletic performance.

-

Investigating the therapeutic potential of targeting the Ornithine-Polyamine pathway in oncology and other proliferative diseases.

A deeper understanding of L-Ornithine's complex biology will undoubtedly unlock new avenues for therapeutic intervention in a wide range of human diseases.

References

-

TSI Journals. A Rapid Quantitative Determination Method Of L-Ornithine. (2006-10-11). [Link]

-

Health Orchard. L-Ornithine: Guide. (2024-10-30). [Link]

-

Jiang, Y., et al. (2020). Recent Advances of L-ornithine Biosynthesis in Metabolically Engineered Corynebacterium glutamicum. Frontiers in Bioengineering and Biotechnology. [Link]

-

Rare Diseases Clinical Research Network. Ornithine transcarbamylase deficiency. [Link]

-

Sugino, T., et al. (2008). The effect of L-ornithine hydrochloride ingestion on performance during incremental exhaustive ergometer bicycle exercise and ammonia metabolism during and after exercise. European Journal of Clinical Nutrition. [Link]

-

PubChem. L-(-)-Ornithine. [Link]

-

MetwareBio. Unveiling Ornithine: Beyond the Urea Cycle, A Multifaceted Player in Health. [Link]

-

Wikipedia. Ornithine. [Link]

-

Evren, B., et al. (2012). Effect of ornithine on the ileal histology, nitric oxide production and lipid peroxidation in LPS-induced endotoxemia. Bratislava Medical Journal. [Link]

-

Pegin, S., et al. (2021). Discovery of ancestral L-ornithine and L-lysine decarboxylases reveals parallel, pseudoconvergent evolution of polyamine biosynthesis. Journal of Biological Chemistry. [Link]

-

Butterworth, R. F. (2019). l-Ornithine l-Aspartate (LOLA) for Hepatic Encephalopathy in Cirrhosis: Results of Randomized Controlled Trials and Meta-Analyses. Drugs. [Link]

-

Wikipedia. Ornithine transcarbamylase deficiency. [Link]

-

WebMD. Ornithine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. [Link]

-

Majumdar, R., et al. (2007). Ornithine: The Overlooked Molecule in the Regulation of Polyamine Metabolism3. Plant and Cell Physiology. [Link]

-

Louchami, K., et al. (1997). Mechanisms involved in the effect of nitric oxide synthase inhibition on L-arginine-induced insulin secretion. British Journal of Pharmacology. [Link]

-

Husek, P., et al. (2005). Validated method for L-ornithine-L-aspartate analysis in human plasma by capillary electrophoresis. Journal of Chromatography B. [Link]

-

MedlinePlus. Ornithine transcarbamylase deficiency. (2017-10-01). [Link]

-

Wang, Y., et al. (2023). Efficacy and safety of L-ornithine L-aspartate combined with lactulose in treatment of hepatic encephalopathy: a systematic review and meta-analysis of randomized controlled trial. Frontiers in Pharmacology. [Link]

-

Tummala, S. R., et al. (2024). Ornithine Transcarbamylase Deficiency. StatPearls. [Link]

-

ResearchGate. Polyamine metabolism. First, ornithine is converted into putrescine by... [Link]

-

Wohlrab, J., et al. (2004). Effects of L-Ornithine on metabolic processes of the urea cycle in human keratinocytes. Skin Pharmacology and Physiology. [Link]

-

ResearchGate. Pathway of L-arginine metabolism by nitric oxide synthase and arginase... [Link]

-

Kumar, A., et al. (2020). A Validated specific Stability-Indicating Reversed-Phase High- Performance Liquid Chromatography Assay Method for L-Ornithine L-Aspartate. Impact Factor. [Link]

-

Caring Sunshine. Relationship: Athletic and Exercise Aids and l-ornithine. [Link]

-

ClinicalTrials.gov. L-ornithine L-aspartate in Overt Hepatic Encephalopathy. (NCT01722578). [Link]

-

Cleveland Clinic. OTC (Ornithine Transcarbamylase) Deficiency Symptoms & Causes. [Link]

-

YouTube. Watch this one video and never forget what Ornithine cycle is. (2017-07-05). [Link]

- Google Patents.

-

Now Foods Thailand. Amino Acid Ornithine: Benefits and Applications for Athletes. (2024-10-15). [Link]

-

USDA Forest Service. Ornithine: at the crossroads of multiple paths to amino acids and polyamines. [Link]

-

Centre for Reviews and Dissemination (UK). L-Ornithine-L-aspartate in the management of hepatic encephalopathy: a meta-analysis. (2009). [Link]

-

Wikipedia. Urea cycle. [Link]

-

Ignarro, L. J., et al. (1989). Basic polyamino acids rich in arginine, lysine, or ornithine cause both enhancement of and refractoriness to formation of endothelium-derived nitric oxide in pulmonary artery and vein. Circulation Research. [Link]

-

Grasemann, H., et al. (2012). L-Ornithine Derived Polyamines in Cystic Fibrosis Airways. PLoS ONE. [Link]

-

CenterWatch. Efficacy of L-Ornithine-L-Aspartate in Cirrhotics With Hepatic Encephalopathy. (2007-02-07). [Link]

-

Patsnap Synapse. What is the mechanism of Ornithine? (2024-07-17). [Link]

Sources

- 1. nowfoodsthailand.com [nowfoodsthailand.com]

- 2. Ornithine - Wikipedia [en.wikipedia.org]

- 3. L-(-)-Ornithine | C5H12N2O2 | CID 6262 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. L-Ornithine: Properties, Functions, Metabolism and Detection - Creative Proteomics [creative-proteomics.com]

- 5. What is the mechanism of Ornithine? [synapse.patsnap.com]

- 6. Urea cycle - Wikipedia [en.wikipedia.org]

- 7. Ornithine transcarbamylase deficiency: MedlinePlus Genetics [medlineplus.gov]

- 8. researchgate.net [researchgate.net]

- 9. Unveiling Ornithine: Beyond the Urea Cycle, A Multifaceted Player in Health -MetwareBio [metwarebio.com]

- 10. Effect of ornithine on the ileal histology, nitric oxide production and lipid peroxidation in LPS-induced endotoxemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tsijournals.com [tsijournals.com]

- 12. impactfactor.org [impactfactor.org]

- 13. Validated method for L-ornithine-L-aspartate analysis in human plasma by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Ornithine transcarbamylase deficiency - Wikipedia [en.wikipedia.org]

- 15. Ornithine Transcarbamylase Deficiency - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Disease | Rare Diseases Clinical Research Network [rarediseasesnetwork.org]

- 17. l-Ornithine l-Aspartate (LOLA) for Hepatic Encephalopathy in Cirrhosis: Results of Randomized Controlled Trials and Meta-Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 18. healthorchard.com [healthorchard.com]

- 19. caringsunshine.com [caringsunshine.com]

- 20. The effect of L-ornithine hydrochloride ingestion on performance during incremental exhaustive ergometer bicycle exercise and ammonia metabolism during and after exercise - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Efficacy of L-Ornithine-L-Aspartate in Cirrhotics With Hepatic Encephalopathy | Clinical Research Trial Listing [centerwatch.com]

- 22. ClinicalTrials.gov [clinicaltrials.gov]

- 23. Frontiers | Efficacy and safety of L-ornithine L-aspartate combined with lactulose in treatment of hepatic encephalopathy: a systematic review and meta-analysis of randomized controlled trial [frontiersin.org]

- 24. L-Ornithine-L-aspartate in the management of hepatic encephalopathy: a meta-analysis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]

L-Ornithine's Crucial Role in Nitrogen Homeostasis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitrogen homeostasis is a fundamental physiological process, and its dysregulation can lead to severe pathophysiological conditions. At the heart of this intricate balance lies L-ornithine, a non-proteinogenic amino acid that serves as a critical intermediate in the urea cycle. This guide provides a comprehensive technical overview of L-ornithine's function, delving into its biochemical properties, its central role in the detoxification of ammonia, and its broader implications in metabolic pathways. We will explore the clinical significance of L-ornithine in health and disease, discuss its therapeutic applications, and provide detailed methodologies for its study.

Introduction to Nitrogen Homeostasis and L-Ornithine

The metabolism of nitrogen-containing compounds, primarily amino acids, results in the production of ammonia (NH3). Ammonia is a potent neurotoxin, and its accumulation can have devastating consequences for the central nervous system.[1][2][3] Consequently, terrestrial vertebrates have evolved a sophisticated mechanism to convert ammonia into the non-toxic, water-soluble compound urea, which is then excreted by the kidneys.[1][2][3][4] This process, known as the urea cycle, is the primary means of disposing of excess nitrogen.[2][4][5]

L-ornithine is a key player in this vital pathway.[1][2][5][6] It is not one of the 20 common amino acids used for protein synthesis, but its role as a metabolic intermediary is indispensable.[1][5] This guide will elucidate the multifaceted functions of L-ornithine in maintaining nitrogen balance.

The Urea Cycle: L-Ornithine as a Central Catalyst

The urea cycle is a series of five enzymatic reactions that take place in the liver, spanning both the mitochondria and the cytosol.[4][7][8] L-ornithine acts as a carrier molecule, facilitating the conversion of ammonia and bicarbonate into urea.[2][6][9]

The steps of the urea cycle are as follows:

-

Formation of Carbamoyl Phosphate: The cycle begins in the mitochondrial matrix where carbamoyl phosphate synthetase I (CPS1) catalyzes the condensation of ammonia, bicarbonate, and two molecules of ATP to form carbamoyl phosphate.[2][10]

-

Formation of Citrulline: Ornithine transcarbamylase (OTC) then transfers the carbamoyl group from carbamoyl phosphate to L-ornithine, forming L-citrulline.[1][2][6][9][11][12] This is a critical step where L-ornithine enters the cycle.

-

Formation of Argininosuccinate: L-citrulline is transported to the cytosol and reacts with L-aspartate, a source of the second nitrogen atom in urea, in an ATP-dependent reaction catalyzed by argininosuccinate synthetase (ASS).[2][6]

-

Cleavage of Argininosuccinate: Argininosuccinate is then cleaved by argininosuccinate lyase (ASL) to form L-arginine and fumarate.[2][6] Fumarate can then enter the citric acid cycle, linking the two metabolic pathways.[2][4]

-

Formation of Urea and Regeneration of L-Ornithine: Finally, arginase hydrolyzes L-arginine to produce urea and regenerate L-ornithine.[2][5][6][10] The regenerated L-ornithine is then transported back into the mitochondria to begin another round of the cycle.[8]

Diagram of the Urea Cycle:

Caption: The Urea Cycle Pathway.

Beyond the Urea Cycle: L-Ornithine as a Metabolic Precursor

The importance of L-ornithine extends beyond its role in the urea cycle. It serves as a precursor for the synthesis of other crucial molecules:

-

Polyamines: Ornithine decarboxylase (ODC) converts ornithine to putrescine, the precursor for the polyamines spermidine and spermine.[1][9][13] These molecules are essential for cell proliferation, differentiation, and the stabilization of DNA.[1]

-

Proline and Glutamate: L-ornithine can be converted to glutamate-γ-semialdehyde by ornithine aminotransferase (OAT), which can then be further metabolized to proline or glutamate.[14][15][16][17] These amino acids are vital for protein synthesis and neurotransmitter function.[14][15][16][18]

Diagram of L-Ornithine's Metabolic Fates:

Caption: Metabolic Fates of L-Ornithine.

Pathophysiology: When Nitrogen Homeostasis is Disrupted

Defects in the urea cycle, often due to genetic deficiencies in one of the cycle's enzymes, can lead to hyperammonemia.[7][8][10] Ornithine transcarbamylase (OTC) deficiency is one of the most common urea cycle disorders.[5][8][11] The accumulation of ammonia is particularly toxic to the brain and can result in neurological damage, coma, and even death.[7][11]

Clinical Manifestations of Hyperammonemia:

| Symptom | Description |

| Neurological | Lethargy, irritability, seizures, ataxia, cognitive impairment, cerebral edema.[7][11][19] |

| Gastrointestinal | Vomiting, anorexia.[7][8] |

| Metabolic | Respiratory distress, altered body temperature.[8] |

Therapeutic Applications of L-Ornithine

Given its central role in ammonia detoxification, L-ornithine has been investigated for its therapeutic potential, particularly in conditions associated with hyperammonemia.

-

Hepatic Encephalopathy (HE): In patients with liver cirrhosis, the liver's ability to detoxify ammonia is impaired, leading to HE.[19][20][21] Supplementation with L-ornithine L-aspartate (LOLA) has been shown to reduce blood ammonia levels and improve mental status in patients with HE.[20][21][22][23][24][25][26] LOLA is thought to work by stimulating both the urea cycle and glutamine synthesis, another pathway for ammonia detoxification.[23][24]

-

Athletic Performance: Some studies suggest that L-ornithine supplementation may reduce fatigue and improve athletic performance by increasing the efficiency of energy consumption and promoting the excretion of ammonia.[5][20]

-

Wound Healing: As a precursor to proline, a key component of collagen, L-ornithine may play a role in wound healing.[3][20][27]

Methodologies for Studying L-Ornithine and Nitrogen Homeostasis

The study of L-ornithine and its role in nitrogen homeostasis requires a range of biochemical and analytical techniques.

Quantification of Ammonia in Biological Samples

Accurate measurement of ammonia is crucial for diagnosing and monitoring hyperammonemic states.

Protocol: Spectrophotometric Quantification of Ammonia

This protocol is based on the Berthelot (indophenol) reaction, a common method for ammonia quantification.[28]

Materials:

-

Blood plasma or serum sample

-

Trichloroacetic acid (TCA) for deproteinization

-

Phenol-nitroprusside reagent

-

Alkaline hypochlorite reagent

-

Ammonia standard solution

-

Spectrophotometer

Procedure:

-

Sample Preparation (Self-Validation): Collect blood in a tube containing an anticoagulant (e.g., EDTA). Centrifuge immediately to separate plasma. It is critical to analyze the sample within 15-30 minutes of collection, as ammonia levels can increase in vitro.[29] For a self-validating system, include a positive control (spiked sample) and a negative control (reagent blank).

-

Deproteinization: Add an equal volume of cold 10% TCA to the plasma sample. Vortex and incubate on ice for 10 minutes. Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

-

Reaction Setup: In a microplate, add 50 µL of the deproteinized supernatant, standards, and controls to separate wells.

-

Color Development: Add 100 µL of the phenol-nitroprusside reagent to each well and mix. Then, add 100 µL of the alkaline hypochlorite reagent and mix.

-

Incubation: Incubate the plate at 37°C for 20 minutes. A blue-green color will develop.

-

Measurement: Read the absorbance at 630 nm using a spectrophotometer.

-

Calculation: Determine the ammonia concentration in the samples by comparing their absorbance to the standard curve.

Causality Behind Experimental Choices:

-

Immediate processing: Prevents the in vitro production of ammonia from amino acid degradation.[29]

-

Deproteinization: Removes proteins that can interfere with the colorimetric reaction.

-

Standard Curve: Essential for accurate quantification of the unknown samples.

Experimental Workflow for Ammonia Quantification:

Caption: Workflow for Ammonia Quantification.

Measurement of Urea Cycle Enzyme Activity

Assessing the activity of urea cycle enzymes is essential for the diagnosis of urea cycle disorders.[7][30] This often requires a liver biopsy, as the complete cycle is primarily expressed in the liver.[30][31]

Protocol: Ornithine Transcarbamylase (OTC) Activity Assay

Materials:

-

Liver tissue homogenate

-

Assay buffer (e.g., potassium phosphate buffer, pH 7.5)

-

L-ornithine solution

-

Carbamoyl phosphate solution

-

Colorimetric reagent for citrulline detection (e.g., diacetyl monoxime-thiosemicarbazide)

-

Citrulline standard solution

-

Spectrophotometer

Procedure:

-

Homogenate Preparation: Homogenize the liver tissue in cold assay buffer. Centrifuge to remove cell debris and collect the supernatant.

-

Protein Quantification: Determine the protein concentration of the homogenate using a standard method (e.g., Bradford assay) for normalization of enzyme activity.

-

Reaction: In a reaction tube, combine the liver homogenate, L-ornithine, and assay buffer. Pre-incubate at 37°C.

-

Initiate Reaction: Start the reaction by adding carbamoyl phosphate. Incubate at 37°C for a defined period (e.g., 30 minutes).

-

Stop Reaction: Terminate the reaction by adding a strong acid (e.g., perchloric acid).

-

Citrulline Measurement: Add the colorimetric reagent and heat the samples. This will produce a colored product with citrulline.

-

Measurement: Read the absorbance at the appropriate wavelength (e.g., 530 nm).

-

Calculation: Calculate the amount of citrulline produced using a standard curve and express the OTC activity as nmol of citrulline formed per minute per mg of protein.

Conclusion

L-ornithine is a cornerstone of nitrogen homeostasis, with its role in the urea cycle being paramount for the detoxification of ammonia. Its functions as a precursor for other essential molecules underscore its broader metabolic significance. A thorough understanding of L-ornithine's biochemistry and physiology is crucial for researchers and clinicians working on metabolic disorders, liver disease, and the development of novel therapeutic strategies. The methodologies outlined in this guide provide a framework for the accurate investigation of L-ornithine's role in health and disease.

References

-

RxList. (n.d.). Ornithine: Health Benefits, Side Effects, Uses, Dose & Precautions. Retrieved from [Link]

-

Ginguay, A., De Bandt, J. P., & Cynober, L. (2017). Ornithine Aminotransferase, an Important Glutamate-Metabolizing Enzyme at the Crossroads of Multiple Metabolic Pathways. Biology, 6(1), 18. Retrieved from [Link]

-

Ginguay, A., De Bandt, J. P., & Cynober, L. (2017). Ornithine Aminotransferase, an Important Glutamate-Metabolizing Enzyme at the Crossroads of Multiple Metabolic Pathways. Biology, 6(1), 18. Retrieved from [Link]

-

Yuan, H., Liu, J. T., & Gao, L. (2020). Rapid Determination of Ammonia in Biological Samples by GC-MS Derivatization Method. Fa yi xue za zhi, 36(1), 58-62. Retrieved from [Link]

-

Ginguay, A., De Bandt, J. P., & Cynober, L. (2017). Ornithine Aminotransferase, an Important Glutamate-Metabolizing Enzyme at the Crossroads of Multiple Metabolic Pathways. ResearchGate. Retrieved from [Link]

-

BioAssay Systems. (n.d.). QuantiFluo™ Ammonia Assay Kit. Retrieved from [Link]

-

Oreate AI Blog. (2026, January 19). Understanding L-Ornithine: Benefits and Potential Side Effects. Retrieved from [Link]

-

Oreate AI Blog. (2026, January 15). The Role of L-Ornithine in the Urea Cycle: A Vital Player. Retrieved from [Link]

-

Prospec Bio. (n.d.). Ornithine Aminotransferase Human | OAT Protein. Retrieved from [Link]

-

Wikipedia. (n.d.). Ornithine. Retrieved from [Link]

-

Wikipedia. (n.d.). Ornithine aminotransferase. Retrieved from [Link]

-

Zeelab Pharmacy. (n.d.). L-Ornithine L-Aspartate – Uses, Benefits, Side Effects, And Medicines. Retrieved from [Link]

- Stauch, S., Kircheis, G., Adler, G., Beckh, K., Ditschuneit, H., Görtelmeyer, R., ... & Weissenborn, K. (1998). Clinical efficacy of L-ornithine-L-aspartate in the management of hepatic encephalopathy.

-

Wikipedia. (n.d.). Ornithine transcarbamylase. Retrieved from [Link]

-

M-CSA. (n.d.). Ornithine carbamoyltransferase. Retrieved from [Link]

-

Abid, S., Jafri, W., Mumtaz, K., & Shah, H. (2011). Efficacy of oral L-ornithine L-aspartate in cirrhotic patients with hyperammonemic hepatic encephalopathy. ResearchGate. Retrieved from [Link]

-

Xtendlife. (n.d.). Health Benefits and Uses of L-Ornithine. Retrieved from [Link]

-

Rose, C. F., Ytrebø, L. M., & Davies, N. A. (1997). Treatment of cirrhotic rats with L-ornithine-L-aspartate enhances urea synthesis and lowers serum ammonia levels. The Journal of pharmacology and experimental therapeutics, 283(1), 1-6. Retrieved from [Link]

-

Apollo Pharmacy. (n.d.). L Ornithine L Aspartate: Uses, Side Effects and Medicines. Retrieved from [Link]

-

ATSDR. (2004). Analytical Methods. Retrieved from [Link]

-

Couchet, M., Breuillard, C., Corne, C., Rendu, J., Morio, B., & Cynober, L. (2021). Ornithine Transcarbamylase-From Structure to Metabolism: An Update. Frontiers in physiology, 12, 748249. Retrieved from [Link]

-

Fiveable. (n.d.). Ornithine transcarbamylase Definition. Retrieved from [Link]

-

Couchet, M., Breuillard, C., Corne, C., Rendu, J., Morio, B., & Cynober, L. (2021). Ornithine Transcarbamylase-From Structure to Metabolism: An Update. Frontiers in physiology, 12, 748249. Retrieved from [Link]

- Abid, S., Jafri, W., Mumtaz, K., & Shah, H. A. (2011). Efficacy of oral L-ornithine L-aspartate in cirrhotic patients with hyperammonemic hepatic encephalopathy. Journal of the College of Physicians and Surgeons--Pakistan : JCPSP, 21(10), 606-611.

-

Patsnap Synapse. (2024, June 15). What is Ornithine used for?. Retrieved from [Link]

-

WebMD. (n.d.). Ornithine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. Retrieved from [Link]

-

IVBoost UK. (2023, March 27). The Health Benefits of Ornithine. Retrieved from [Link]

-

Goh, E. T., Stokes, C. S., Sidhu, S. S., & Vilstrup, H. (2018). Efficacy of l-Ornithine l-Aspartate for the Treatment of Hepatic Encephalopathy and Hyperammonemia in Cirrhosis: Systematic Review and Meta-Analysis of Randomized Controlled Trials. Journal of clinical and experimental hepatology, 8(3), 305-317. Retrieved from [Link]

- Häberle, J., & Görg, B. (2014). Current role of enzyme analysis for urea cycle disorders. Molecular genetics and metabolism, 113(1-2), 14-19.

- Ytrebø, L. M., Kristiansen, R. G., Maehre, H., Fuskevåg, O. M., Kalstad, T., Revhaug, A., & Rose, C. F. (2009). L-ornithine phenylacetate attenuates increased arterial and extracellular brain ammonia and prevents intracranial hypertension in pigs with acute liver failure.

-

MYPROTEIN. (2018, July 10). What Is L-Ornithine? | Benefits, Side Effects & Dosage. Retrieved from [Link]

-

Stauch, S., Kircheis, G., Adler, G., Beckh, K., Ditschuneit, H., Görtelmeyer, R., ... & Weissenborn, K. (1998). Oral L-ornithine-L-aspartate therapy of chronic hepatic encephalopathy: results of a placebo-controlled double-blind study. Journal of hepatology, 28(5), 856-864. Retrieved from [Link]

-

Oreate AI. (2026, January 15). The Role of Ornithine in the Urea Cycle: A Vital Player in Nitrogen Metabolism. Retrieved from [Link]

-

Breuillard, C., L'homme, M., Le Thiec, F., Le Roux, S., Tordjman, J., Roy, C., ... & De Bandt, J. P. (2022). Impact of L-ornithine L-aspartate on non-alcoholic steatohepatitis-associated hyperammonemia and muscle alterations. Journal of cachexia, sarcopenia and muscle, 13(6), 2883-2896. Retrieved from [Link]

-

Yuan, H., Liu, J. T., & Gao, L. (2020). Rapid Determination of Ammonia in Biological Samples by GC-MS Derivatization Method. Semantic Scholar. Retrieved from [Link]

-

Ytrebø, L. M., Kristiansen, R. G., Maehre, H., Fuskevåg, O. M., Kalstad, T., Revhaug, A., & Rose, C. F. (2009). L-ornithine phenylacetate attenuates increased arterial and extracellular brain ammonia and prevents intracranial hypertension in pigs with acute liver failure. Hepatology, 50(1), 165-174. Retrieved from [Link]

-

Pirog, M. C., Schmedding, D. J., & Salley, J. M. (2015). Simple and Inexpensive Quantification of Ammonia in Whole Blood. PloS one, 10(4), e0124749. Retrieved from [Link]

-

PubChem. (n.d.). L-(-)-Ornithine. Retrieved from [Link]

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Ornithine?. Retrieved from [Link]

-

MetwareBio. (n.d.). Unveiling Ornithine: Beyond the Urea Cycle, A Multifaceted Player in Health. Retrieved from [Link]

-

BYJU'S. (n.d.). Steps of the Urea Cycle. Retrieved from [Link]

-

Morris, S. M. (2018). Physiology, Urea Cycle. In StatPearls. StatPearls Publishing. Retrieved from [Link]

-

Wikipedia. (n.d.). Urea cycle. Retrieved from [Link]

-

Cleveland Clinic. (2022, July 11). Urea Cycle Disorder. Retrieved from [Link]

Sources

- 1. L-Ornithine: Properties, Functions, Metabolism and Detection - Creative Proteomics [creative-proteomics.com]

- 2. The Role of L-Ornithine in the Urea Cycle: A Vital Player - Oreate AI Blog [oreateai.com]

- 3. xtendlife.com [xtendlife.com]

- 4. Urea cycle - Wikipedia [en.wikipedia.org]

- 5. Ornithine - Wikipedia [en.wikipedia.org]

- 6. The Role of Ornithine in the Urea Cycle: A Vital Player in Nitrogen Metabolism - Oreate AI Blog [oreateai.com]

- 7. Urea Cycle Metabolism Analysis Service - Creative Proteomics [creative-proteomics.com]

- 8. byjus.com [byjus.com]

- 9. What is the mechanism of Ornithine? [synapse.patsnap.com]

- 10. Unveiling Ornithine: Beyond the Urea Cycle, A Multifaceted Player in Health -MetwareBio [metwarebio.com]

- 11. Ornithine transcarbamylase - Wikipedia [en.wikipedia.org]

- 12. fiveable.me [fiveable.me]

- 13. What is Ornithine used for? [synapse.patsnap.com]

- 14. Ornithine Aminotransferase, an Important Glutamate-Metabolizing Enzyme at the Crossroads of Multiple Metabolic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Ornithine Aminotransferase, an Important Glutamate-Metabolizing Enzyme at the Crossroads of Multiple Metabolic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Ornithine aminotransferase - Wikipedia [en.wikipedia.org]

- 18. prospecbio.com [prospecbio.com]

- 19. L Ornithine L Aspartate: Uses, Side Effects and Medicines | Apollo Pharmacy [apollopharmacy.in]

- 20. Ornithine: Health Benefits, Side Effects, Uses, Dose & Precautions [rxlist.com]

- 21. L-Ornithine L-Aspartate – Uses, Benefits, Side Effects, And Medicines [zeelabpharmacy.com]

- 22. Clinical efficacy of L-ornithine-L-aspartate in the management of hepatic encephalopathy - ProQuest [proquest.com]

- 23. researchgate.net [researchgate.net]

- 24. semanticscholar.org [semanticscholar.org]

- 25. Efficacy of l-Ornithine l-Aspartate for the Treatment of Hepatic Encephalopathy and Hyperammonemia in Cirrhosis: Systematic Review and Meta-Analysis of Randomized Controlled Trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Oral L-ornithine-L-aspartate therapy of chronic hepatic encephalopathy: results of a placebo-controlled double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Understanding L-Ornithine: Benefits and Potential Side Effects - Oreate AI Blog [oreateai.com]

- 28. Simple and Inexpensive Quantification of Ammonia in Whole Blood - PMC [pmc.ncbi.nlm.nih.gov]

- 29. atsdr.cdc.gov [atsdr.cdc.gov]

- 30. Thieme E-Journals - Journal of Pediatric Biochemistry / Abstract [thieme-connect.com]

- 31. my.clevelandclinic.org [my.clevelandclinic.org]

Methodological & Application

Application Note: L-Ornithine & L-Ornithine L-Aspartate (LOLA) in Metabolic Disorder Research

Abstract

This guide outlines advanced protocols for utilizing L-Ornithine and its stable salt, L-Ornithine L-Aspartate (LOLA), in pre-clinical metabolic research. Beyond its classical role in the urea cycle, recent findings identify L-Ornithine as a critical "metabolic reprogrammer" in obesity-induced inflammation and acute hepatic failure. This document provides validated workflows for ammonia detoxification assays , high-fat diet (HFD) resistance models , and macrophage immunometabolism , supported by mechanistic signaling diagrams.

Introduction: The Dual-Action Mechanism

L-Ornithine is a non-proteinogenic amino acid that serves as a central hub in nitrogen disposal and polyamine synthesis. Its therapeutic utility in research stems from two distinct pathways:

-

Ammonia Scavenging (Hepatic): As an intermediate in the Urea Cycle, L-Ornithine facilitates the conversion of toxic ammonia (

) into urea.[1] The salt form, LOLA , provides both Ornithine (substrate for Ornithine Transcarbamylase, OTC) and Aspartate (substrate for Argininosuccinate Synthetase, ASS), effectively "supercharging" the cycle at two rate-limiting steps. -

Immunometabolic Modulation (Adipose/Systemic): Emerging research (Li et al., 2025) demonstrates that gut-derived L-Ornithine promotes the synthesis of polyamines (spermine/spermidine), which reprogram adipose macrophages from a pro-inflammatory (M1) to an anti-inflammatory (M2) phenotype, conferring resistance to diet-induced obesity.

Mechanism of Action: Urea Cycle Flux

The following diagram illustrates the entry points of L-Ornithine and L-Aspartate into the urea cycle, highlighting their synergistic role in ammonia clearance.

Figure 1: Synergistic entry of L-Ornithine and L-Aspartate into the Urea Cycle to accelerate ammonia detoxification.

Protocol A: Ammonia Detoxification in Acute Liver Injury

Application: Evaluation of LOLA efficacy in reducing hyperammonemia induced by hepatotoxins (e.g.,

Experimental Workflow

-

Preparation of Reagents:

-

Induction Agent: Mix Carbon Tetrachloride (

) with Corn Oil at a 1:3 ratio (v/v).[2] Caution: -

Therapeutic Agent (LOLA): Dissolve L-Ornithine L-Aspartate in sterile saline. Adjust pH to 6.5 - 7.0 using NaOH. Final concentration: 20 mg/mL.

-

-

Induction of Injury:

-

Administer

solution via intraperitoneal (i.p.) injection at 1.0 mL/kg body weight.[2] -

Note: This dose induces acute reversible injury. For lethal models, doses >2.5 mL/kg are required but not recommended for efficacy screening.

-

-

Treatment Regimen:

-

Time: 6 hours post-

injection (early therapeutic window). -

Dose: Administer LOLA (200 mg/kg, i.p.) or Vehicle (Saline).

-

Optional: Repeat dose at 12h and 24h for sustained release studies.

-

-

Endpoint Analysis (24h - 48h post-induction):

-

Blood Collection: Retro-orbital or cardiac puncture into EDTA tubes. Critical: Place samples immediately on ice and centrifuge at 4°C to prevent ammonia volatility.

-

Assays: Plasma Ammonia (

), ALT, AST.

-

Expected Outcomes

| Parameter | Control (Saline) | ||

| Plasma Ammonia | < 80 µg/dL | > 300 µg/dL | 120 - 180 µg/dL (Significant Reduction) |

| ALT (U/L) | 20 - 40 | > 2000 | ~1000 - 1500 (Moderate Protection) |

| Survival (Lethal Model) | 100% | ~40% | ~70 - 80% |

Protocol B: Obesity Resistance via Macrophage Reprogramming

Application: Investigating the "Gut-Adipose Axis" where L-Ornithine acts as a precursor for polyamines (Spermine/Spermidine) to limit diet-induced obesity.[3] Model: C57BL/6 Mice fed High-Fat Diet (HFD, 60% kcal fat).

Experimental Workflow

-

Study Design:

-

Group 1: Normal Chow + Water.

-

Group 2: HFD + Vehicle Water.

-

Group 3: HFD + L-Ornithine Water.

-

-

Dosage & Administration:

-

Route: Oral (Drinking Water).

-

Concentration: Dissolve L-Ornithine HCl in drinking water to deliver ~3.3 g/kg/day .

-

Calculation: For a 30g mouse drinking ~5mL/day, concentration

2% (w/v). -

Duration: 12 - 16 weeks concurrent with HFD.

-

-

Metabolic Profiling (Week 12):

-

GTT (Glucose Tolerance Test): Fast mice for 6h. Inject Glucose (1.5 g/kg, i.p.). Measure blood glucose at 0, 15, 30, 60, 120 min.

-

ITT (Insulin Tolerance Test): Fast mice for 4h. Inject Insulin (0.75 U/kg, i.p.).

-

-

Immunophenotyping (Adipose Tissue):

-

Isolate Stromal Vascular Fraction (SVF) from epididymal white adipose tissue (eWAT).

-

Flow Cytometry: Gate for Macrophages (

, -

M1 Markers:

, -

M2 Markers:

,

-

Mechanism: Polyamine-Mediated Anti-Inflammation

L-Ornithine exerts its anti-obesity effects by converting to Spermidine, which inhibits inflammatory signaling (NF-κB) and promotes M2 polarization.

Figure 2: L-Ornithine derived polyamines modulate macrophage signaling to prevent adipose tissue inflammation.

Technical Considerations & Formulation

Stability & Storage[4]

-

L-Ornithine HCl: Highly hygroscopic. Store desicated at RT.

-

LOLA (Salt): Stable in powder form. In solution, aspartate and ornithine may dissociate.

-

Injectable Solutions: Prepare fresh. If storage is required, filter sterilize (0.22 µm) and store at 4°C for max 48h. Avoid autoclaving LOLA solutions as thermal degradation may occur.

Safety & Toxicity[1][5][6]

-

LD50 (Rat, Oral): ~10 g/kg.[1]

-

NOAEL (Rat, 13-week): ~5% diet (approx.[1] 3.5 g/kg/day).

-

Note: The high dosage used in obesity studies (3.3 g/kg) approaches the NOAEL but is well-tolerated in mice due to rapid clearance. Monitor for osmotic diarrhea in drinking water studies.

References

-

Li, Y., et al. (2025). Gut microbiota L-ornithine promotes resistance to obesity through metabolites mediated immunosuppressive macrophages.[3][4][5] Cellular and Molecular Life Sciences.

-

Butterworth, R. F., et al. (2019). L-Ornithine L-Aspartate for the Treatment of Hepatic Encephalopathy. Drugs.

-

Demura, S., et al. (2010). The effect of L-ornithine hydrochloride ingestion on performance during incremental exhaustive ergometer bicycle exercise and ammonia metabolism during and after exercise. European Journal of Clinical Nutrition.

-

Rose, C., et al. (1999). L-Ornithine-L-Aspartate in Experimental Portal-Systemic Encephalopathy: Therapeutic Efficacy and Mechanism of Action. Metabolic Brain Disease.

-

Sikorska, H., et al. (2010). Physiological role of L-ornithine and its derivatives: potential for therapeutic applications. Current Medical Research and Opinion.

Sources

- 1. Safety assessment of L-ornithine oral intake in healthy subjects: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hepatoprotective effects of baicalein against CCl4-induced acute liver injury in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Gut microbiota L-ornithine promotes resistance to obesity through metabolites mediated immunosuppressive macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Gut microbiota L-ornithine promotes resistance to obesity through metabolites mediated immunosuppressive macrophages - PMC [pmc.ncbi.nlm.nih.gov]

Advanced Application Note: L-Ornithine Supplementation in Mammalian Cell Culture

Executive Summary & Core Directive

L-Ornithine is a non-proteinogenic amino acid that serves as a critical metabolic pivot point in mammalian cell culture. Unlike standard amino acids used for protein synthesis, L-Ornithine functions primarily as a metabolic regulator. Its supplementation is utilized for two distinct, often opposing, objectives:

-

Ammonia Detoxification (Bioproduction): In CHO and HEK293 systems, it drives the urea cycle (or partial cycle enzymes) to mitigate ammonium toxicity, thereby enhancing cell viability and protein glycosylation.

-

Polyamine Biosynthesis (Proliferation): It acts as the direct precursor to putrescine, spermidine, and spermine, which are obligate requirements for DNA replication and cell division.

Critical Distinction: This guide focuses on soluble L-Ornithine (metabolic supplement). Do not confuse this with Poly-L-Ornithine, a cationic polymer used exclusively for surface coating to enhance cell attachment.

Mechanistic Grounding

To optimize supplementation, one must understand the "Ornithine Fork"—the metabolic decision point where L-Ornithine is either recycled to clear ammonia or decarboxylated to drive growth.

The Ornithine Fork Pathway

L-Ornithine is the substrate for two competing enzymes:

-

Ornithine Transcarbamylase (OTC): Combines L-Ornithine with Carbamoyl Phosphate (derived from Ammonia) to form L-Citrulline.[1] This is the primary mechanism for ammonia clearance.

-

Ornithine Decarboxylase (ODC): Converts L-Ornithine to Putrescine, initiating the polyamine pathway essential for cell cycle progression.[2]

Visualization of Signaling & Metabolism

Figure 1: The Metabolic Fate of L-Ornithine.[3] The pathway illustrates the competition between ammonia detoxification (Urea Cycle) and cell proliferation (Polyamine Synthesis).

Application Area 1: Bioproduction (CHO/HEK293)

High ammonium levels (>5 mM) in fed-batch cultures inhibit growth and alter protein glycosylation (specifically reducing sialylation). L-Ornithine supplementation drives the conversion of ammonia into citrulline or urea, depending on the cell's enzymatic profile.

Dose-Response Strategy

While CHO cells have an incomplete urea cycle, they often retain OTC activity. Supplementing L-Ornithine pushes the equilibrium toward Citrulline production, effectively sequestering ammonia.

Table 1: Recommended Concentration Ranges for CHO Cells

| Application Goal | Concentration | Timing of Addition | Expected Outcome |

| Basal Support | 0.5 – 1.0 mM | Day 0 (Basal Media) | Prevention of early ammonia spikes; support of initial growth phase. |

| Ammonia Rescue | 2.0 – 10.0 mM | Mid-Log Phase (Day 3-5) | Active sequestration of ammonia during peak metabolic activity. |

| Toxic Limit | > 20 mM | N/A | Growth inhibition due to osmotic stress or metabolic imbalance. |

Protocol: Ammonia Clearance Assay

Objective: Validate the efficacy of L-Ornithine in reducing culture ammonium levels.

-

Preparation:

-

Prepare a 1 M Stock Solution of L-Ornithine Monohydrochloride (Sigma-Aldrich) in distilled water.

-

Filter sterilize using a 0.22 µm PES membrane. Store at -20°C.

-

-

Experimental Setup:

-

Seed CHO-K1 cells at

cells/mL in 125 mL shake flasks. -

Control: Standard Feed.

-

Test Condition: Standard Feed + 5 mM L-Ornithine (final concentration) added on Day 3.

-

-

Sampling:

-

Collect 1 mL supernatant daily from Day 0 to Day 14.

-

-

Analysis:

-

Measure Ammonium (

) using a bio-profile analyzer (e.g., Nova BioProfile) or colorimetric assay. -

Success Criteria: Test condition should show

reduction in peak ammonium vs. Control.

-

Application Area 2: Immunology (T-Cells)[7][8]

In T-cell culture, L-Ornithine plays a paradoxical role. While necessary for proliferation (via polyamines), high concentrations of L-Ornithine can suppress Cytotoxic T-Lymphocyte (CTL) effector function.

The Suppression Paradox

Research indicates that while L-Ornithine supports cell division, high accumulation (often resulting from Arginase activity in the tumor microenvironment) inhibits the differentiation of T-cells into cytotoxic effectors.

-

Low Dose (0.1 - 0.5 mM): Supports proliferation via polyamine synthesis.

-

High Dose (> 5 mM): Inhibits cytotoxicity (granzyme/perforin expression) without stopping proliferation.

Protocol: T-Cell Proliferation vs. Function

Objective: Determine the optimal window for expansion without functional exhaustion.

-

Culture System: Primary human T-cells activated with anti-CD3/CD28 beads.

-

Media: RPMI 1640 (Arginine-free) supplemented with defined L-Arginine (1 mM) and varying L-Ornithine.

-

Conditions:

-

A: 0 mM Ornithine (Control)

-

B: 0.5 mM Ornithine (Physiological)

-

C: 10 mM Ornithine (Pathological/Suppressive)

-

-

Readouts (Day 5):

-

Proliferation: CFSE dilution or CellTiter-Glo.

-

Function: Flow cytometry for Granzyme B and IFN-

. -

Expert Insight: Expect Condition C to show normal proliferation but significantly reduced Granzyme B expression compared to A and B.

-

Experimental Workflow Diagram

This workflow guides the researcher through the optimization process for any cell line.

Figure 2: Step-by-Step Optimization Workflow for L-Ornithine Supplementation.

Preparation of Reagents (Standard Operating Procedure)

L-Ornithine Stock Solution (1 M)

-

Reagent: L-Ornithine Monohydrochloride (MW = 168.62 g/mol ).

-

Solvent: Cell Culture Grade Water (Endotoxin-free).

-

Procedure:

-

Weigh 16.86 g of L-Ornithine HCl.

-

Dissolve in 80 mL of water.

-

Adjust volume to 100 mL.

-

Critical Step: Verify pH. The HCl salt is acidic. If adding to unbuffered media, pre-adjust pH to 7.2 using NaOH. For small volume spikes into buffered media (e.g., 1:100 dilution), pH adjustment of stock is usually unnecessary.

-

Filter through 0.22 µm PES filter.

-

Aliquot and store at -20°C (Stable for 6 months).

-

Troubleshooting & Expert Tips

| Observation | Probable Cause | Corrective Action |

| Precipitation in Media | Interaction with high phosphate or pH shock. | Ensure stock solution is pH adjusted if adding high volumes. Add slowly with agitation. |

| No Reduction in Ammonia | Cell line lacks OTC enzyme activity. | Supplement with L-Citrulline instead, or co-supplement Ornithine + Citrulline. |

| Reduced T-Cell Killing | Ornithine concentration too high (>5 mM). | Perform a titration curve. Reduce concentration to <1 mM. |

| Cell Clumping | Polyamine excess increasing adhesion. | Reduce L-Ornithine concentration.[4] Polyamines can increase cell-to-cell adhesion.[5][6] |

References

-

L-Ornithine and Ammonia Detoxific

- Source: Park, J. et al. (2000). "Reduction of Ammonia Accumulation and Improvement of Cell Viability by Expression of Urea Cycle Enzymes in Chinese Hamster Ovary Cells." Journal of Microbiology and Biotechnology.

-

(Verified domain for JMB)

-

Polyamine Biosynthesis P

- Source: Pegg, A. E. (2009). "Mammalian polyamine metabolism and function." IUBMB Life.

-

Suppression of Cytotoxic T-Cells by L-Ornithine

-

Arginine-Ornithine Balance in T-Cell Metabolism

- Source: Geiger, R. et al. (2016). "L-Arginine Modulates T Cell Metabolism and Enhances Survival and Anti-tumor Activity." Cell.

-

L-Ornithine Product Inform

- Source: Sigma-Aldrich Technical Data Sheet, "L-Ornithine Monohydrochloride for Cell Culture."

Sources

- 1. L-Ornithine: Properties, Functions, Metabolism and Detection - Creative Proteomics [creative-proteomics.com]

- 2. The role of polyamine metabolism in cellular function and physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Differential requirements for L-citrulline and L-arginine during anti-mycobacterial macrophage activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effect of L-ornithine on proliferative and cytotoxic T-cell responses in allogeneic and syngeneic mixed leukocyte cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. neuvitro.com [neuvitro.com]

- 6. resources.rndsystems.com [resources.rndsystems.com]

- 7. Suppression of cytotoxic T lymphocyte activation by L-ornithine - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: High-Sensitivity L-Ornithine Detection

Subject: Advanced Protocol Optimization for L-Ornithine Quantification

Introduction: The Sensitivity Bottleneck

Accurate quantification of L-Ornithine is critical for monitoring Urea Cycle Disorders (UCDs), tumor polyamine synthesis, and arginine metabolism. However, standard colorimetric assays (e.g., Ninhydrin) often suffer from poor sensitivity (

This technical guide provides three distinct, high-sensitivity workflows to overcome these limitations. We move beyond standard protocols to engineering-level optimizations in Enzymatic Fluorometry , Nanostructured Biosensors , and Excimer-Fluorescence Chromatography .

Module 1: Enzymatic Cascade Optimization (Fluorescence)

Best For: High-throughput screening (HTS) in microplates; biological fluids (serum/lysates).

The Core Mechanism

To achieve picomolar sensitivity, we abandon direct detection in favor of a Signal Amplification Cascade . We couple Ornithine Decarboxylase (ODC) with Putrescine Oxidase (POX) and a peroxidase system.

The Workflow Logic:

-

Selectivity: ODC specifically decarboxylates L-Ornithine (not D-isoforms or other amino acids).

-

Conversion: Product (Putrescine) is oxidized by POX.

-

Amplification:

generation drives the conversion of a fluorogenic probe (Amplex Red) to highly fluorescent Resorufin.

Figure 1: Enzymatic cycling for signal amplification. Specificity is governed by ODC; sensitivity is governed by the HRP/Probe efficiency.

Protocol: High-Sensitivity Fluorometric Assay

-

Buffer System: 50 mM Tris-HCl, pH 7.5 (Phosphate buffers may inhibit some ODC isoforms).

-

Cofactor: Pyridoxal 5'-phosphate (PLP) is mandatory for ODC activity.

Step-by-Step:

-

Sample Prep: Deproteinize samples using 10 kDa spin columns (avoid acid precipitation if possible to maintain pH neutrality for enzymes).

-

Reaction Mix (per well):

- Sample[1]

- PLP

- ODC (Ornithine Decarboxylase)

- Putrescine Oxidase

- HRP (Horseradish Peroxidase)

- Amplex Red reagent

-

Incubation: 37°C for 30 minutes (protected from light).

-

Read: Fluorescence Microplate Reader (Ex/Em: 540/590 nm).

Troubleshooting:

-

High Background: Often caused by endogenous polyamines. Fix: Pre-treat sample with POX/HRP without ODC for 10 mins to deplete background putrescine, then add ODC to start the ornithine-specific reaction.

Module 2: Electrochemical Biosensor Engineering

Best For: Point-of-Care (POC) devices, real-time monitoring, turbid samples.

The Sensitivity Hack: Nanostructuring

Standard screen-printed electrodes (SPEs) lack the surface area for low-abundance detection. We enhance sensitivity by electrodepositing Gold Nanoparticles (AuNPs) or Multi-Walled Carbon Nanotubes (MWCNTs). This increases the electroactive surface area and facilitates electron transfer.

Critical Parameter: Surface Roughness (

Figure 2: Layer-by-layer assembly of a nanostructured biosensor. The Nafion layer is critical for excluding anionic interferents (like Ascorbic Acid).

Fabrication Protocol

-

Cleaning: Polish GCE (Glassy Carbon Electrode) with alumina slurry.

-

Nanostructuring: Electrodeposit AuNPs by cycling in

solution (-0.2V to +1.2V). -

Immobilization: Drop-cast

of enzyme mix (ODC/DAO + BSA + Glutaraldehyde crosslinker) onto the working electrode. -

Capping: Apply 0.5% Nafion solution to prevent fouling and interference.

Module 3: Chromatographic Derivatization (HPLC)

Best For: The "Gold Standard" validation, complex matrices, separation of isomers.

The "Excimer" Advantage

Standard OPA (o-phthalaldehyde) derivatization is sensitive but unstable. For femtomole sensitivity, use Pyrene-based reagents (e.g., PSE).[3]

-

Mechanism: L-Ornithine has two amino groups.[3] When derivatized with Pyrene, the two pyrene moieties stack to form an intramolecular excimer .

-

Result: A massive Stokes shift and a unique fluorescence signal (470-500 nm) that eliminates background noise from mono-amines (which only emit monomer fluorescence at ~380 nm).

Comparative Data: Derivatization Agents

| Reagent | Target Group | Detection Mode | LOD (approx) | Stability |

| Ninhydrin | Primary Amines | UV-Vis (570 nm) | High | |

| OPA/FMOC | Primary/Secondary | Fluorescence | Low (Unstable derivatives) | |

| Pyrene-NHS (PSE) | Diamines (Orn/Lys) | Excimer Fluorescence | High |

Troubleshooting Matrix & FAQs

Q1: My enzymatic assay shows a signal drift over time in blank wells.

-

Cause: Spontaneous oxidation of the probe or enzyme instability.

-

Solution:

-

Use Resazurin instead of Amplex Red if ambient light is an issue.

-

Add a catalase inhibitor (Sodium Azide) if using a peroxidase-independent pathway, OR ensure your BSA blocking buffer is peroxidase-free.

-

Q2: I have significant interference from Lysine in my biosensor.

-

Cause: Ornithine Decarboxylase (ODC) and Lysine Decarboxylase (LDC) structural homology.

-

Solution: pH Tuning. ODC is optimal at pH 7.0–7.5, while LDC often prefers lower pH (approx 6.0). Adjusting the buffer to pH 7.8 can suppress LDC activity while maintaining 80% ODC efficiency. Alternatively, use a highly specific recombinant ODC rather than crude tissue extracts.

Q3: The HPLC peaks for Ornithine and Lysine are co-eluting.

-

Cause: Similar pKa values and hydrophobicity.

-

Solution:

-

Mobile Phase: Add an ion-pairing agent (e.g., Heptafluorobutyric acid) to the mobile phase.

-

Gradient: Flatten the gradient slope between 15% and 25% organic solvent.

-

Temperature: Increase column temperature to 40°C to improve mass transfer kinetics.

-

References

-

Enzymatic Cycling & Fluorescence

- Suzuki, H., et al. "Highly sensitive determination of L-ornithine by an enzymatic cycling method." Clinica Chimica Acta.

-

(Validated via PubMed)

-